Oxidase, urate

Descripción general

Descripción

This enzyme is crucial in the metabolism of purines and is found in many organisms, including bacteria, fungi, and some animals, but is notably absent in humans and higher apes . The absence of this enzyme in humans leads to the accumulation of uric acid, which can result in conditions such as gout and hyperuricemia .

Mecanismo De Acción

Target of Action

Urate oxidase, also known as uricase, is an enzyme that primarily targets uric acid . Uric acid is the end product of purine metabolism in humans . The enzyme is a homotetramer with four active sites located at the interfaces between its four subunits .

Mode of Action

Uricase catalyzes the oxidation of uric acid to 5-hydroxyisourate (5-HIU) in the presence of molecular oxygen . The active site of uricase binds uric acid and its analogues, allowing them to interact with molecular oxygen .

Biochemical Pathways

Uricase is the first enzyme in a pathway of three enzymes that convert uric acid to S-(+)-allantoin . After uric acid is converted to 5-HIU by uricase, 5-HIU is converted to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) by HIU hydrolase, and then to S-(+)-allantoin by OHCU decarboxylase . Without HIU hydrolase and OHCU decarboxylase, HIU will spontaneously decompose into racemic allantoin .

Pharmacokinetics

The pharmacokinetics of uricase are influenced by its formulation. For example, pegylated uricase can extend the half-life and decrease the immunogenicity of the protein . This allows for more sustained action and potentially improved bioavailability.

Result of Action

The action of uricase results in the conversion of uric acid, a poorly soluble compound, to allantoin, a highly soluble compound . This can help to reduce the concentration of uric acid in the plasma, which is beneficial in conditions such as gout and hyperuricemia .

Action Environment

The activity of uricase is highest at pH >8, but the enzyme functions at physiological pH . The pH dependence of the reaction rate shows that a protolysable group of pKa 6.3 is involved in the catalytic step . This suggests that the action of uricase can be influenced by the pH of its environment.

Análisis Bioquímico

Biochemical Properties

Uricase plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, taurine, an additive, has been found to impact the structural and functional stability of uricase . The binding of taurine to the Uricase enzyme through hydrophobic interactions is associated with a negative value for the Gibbs free energy .

Cellular Effects

Uricase influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The utilization of recombinant uricase enzyme has proven to be effective in the management of hyperuricemia, exhibiting a minimal occurrence of hypersensitivity reactions and tophaceous gout .

Molecular Mechanism

Uricase exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the binding of taurine to the Uricase enzyme through hydrophobic interactions is associated with a negative value for the Gibbs free energy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uricase change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Uricase vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Uricase is involved in metabolic pathways that interact with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Uricase is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Uricase and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Urate oxidase can be produced through recombinant DNA technology. The gene encoding urate oxidase is cloned into a suitable expression vector and introduced into a host organism, such as Escherichia coli or Saccharomyces cerevisiae . The host organism is then cultured under optimal conditions to express the enzyme. The enzyme is subsequently purified using techniques such as chromatography and crystallization .

Industrial Production Methods: Industrial production of urate oxidase involves large-scale fermentation processes. The recombinant host organisms are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize enzyme yield . After fermentation, the enzyme is extracted and purified using a series of downstream processing steps, including filtration, centrifugation, and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Urate oxidase primarily catalyzes the oxidation of uric acid to 5-hydroxyisourate . This reaction involves the incorporation of molecular oxygen and the production of hydrogen peroxide as a byproduct . The enzyme does not require any metal cofactors or organic co-factors for its catalytic activity .

Common Reagents and Conditions: The oxidation of uric acid by urate oxidase typically occurs under physiological conditions, with the presence of oxygen and water being the primary requirements . The enzyme operates optimally at a pH range of 8.0 to 9.0 and a temperature range of 25°C to 37°C .

Major Products: The major product of the reaction catalyzed by urate oxidase is 5-hydroxyisourate, which is further degraded to allantoin . Allantoin is a more soluble compound compared to uric acid and is excreted from the body more efficiently .

Aplicaciones Científicas De Investigación

Urate oxidase has several important applications in scientific research and medicine. In the medical field, it is used as a therapeutic enzyme to treat conditions such as hyperuricemia and gout by reducing uric acid levels in the blood . The enzyme is also used in diagnostic kits for the enzymatic quantification of uric acid in biological samples .

In biotechnology, urate oxidase is employed in the production of recombinant proteins and as a model enzyme for studying protein structure and function . Additionally, the enzyme’s ability to catalyze the oxidation of uric acid without the need for cofactors makes it a valuable tool in biochemical research .

Comparación Con Compuestos Similares

Urate oxidase is unique among oxidases in that it does not require metal cofactors or organic co-factors for its catalytic activity . This distinguishes it from other oxidases, such as xanthine oxidase, which require metal ions for their function . Similar compounds to urate oxidase include xanthine oxidase and aldehyde oxidase, both of which are involved in the metabolism of purines and other substrates .

List of Similar Compounds:- Xanthine oxidase

- Aldehyde oxidase

- Monoamine oxidase

These enzymes share some functional similarities with urate oxidase but differ in their substrate specificities and cofactor requirements .

Propiedades

IUPAC Name |

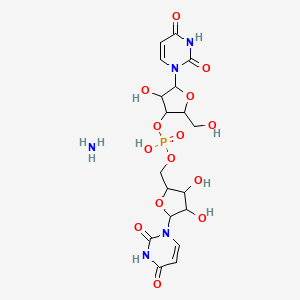

azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N4O14P.H3N/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXDHZMLJOJKOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N5O14P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9002-12-4 | |

| Record name | Urate oxidase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxidase, urate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B3030320.png)

![tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B3030322.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B3030340.png)